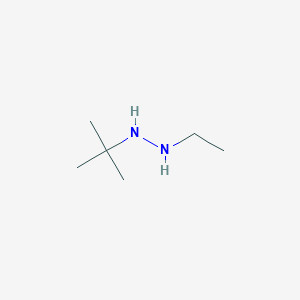
1-Tert-butyl-2-ethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-ethylhydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process often includes steps such as distillation and purification to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as tert-butyl-ethylhydrazine oxides.
Reduction: Simpler hydrazine derivatives.
Substitution: Halogenated products like tert-butyl-ethylhydrazine chloride.
Scientific Research Applications
1-Tert-butyl-2-ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Tert-butyl-2-methylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl-2-phenylhydrazine: Contains a phenyl group, leading to different chemical properties.
1-Tert-butyl-2-isopropylhydrazine: Features an isopropyl group, affecting its reactivity.
Uniqueness: 1-Tert-butyl-2-ethylhydrazine is unique due to the presence of both tert-butyl and ethyl groups, which confer specific steric and electronic properties
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-tert-butyl-2-ethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-7-8-6(2,3)4/h7-8H,5H2,1-4H3 |
InChI Key |
PRRZZGITWYAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



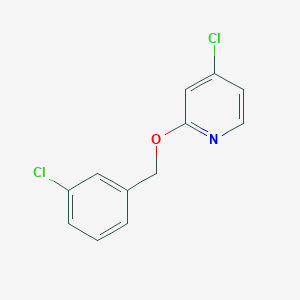
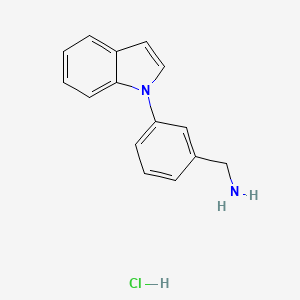


![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
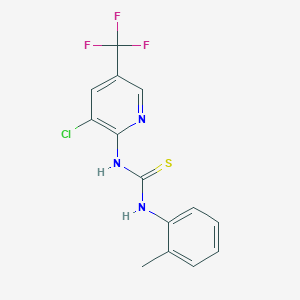
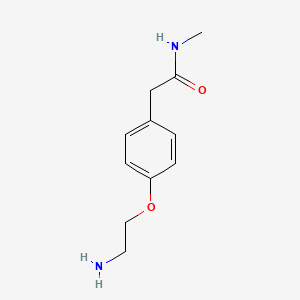





![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
